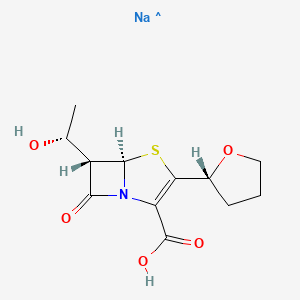

Cefoselisum

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

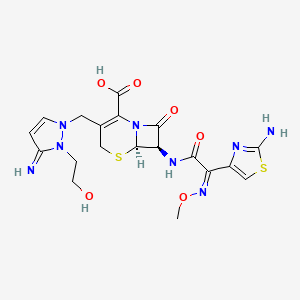

Cefoselis is a cephalosporin compound having [2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups located at positions 3 and 7 respectively. A 4th generation broad-spectrum cephalosporin. It is a member of 1,3-thiazoles, a member of pyrazoles and a cephalosporin.

Aplicaciones Científicas De Investigación

Antibacterial Activity and Efficacy

Cefoselis has been studied extensively for its antibacterial activity against various pathogens. In one study, it showed significant activity against non-extended-spectrum β-lactamase (ESBL) producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates ranging from 94.3% to 100% for these non-ESBL strains. However, it exhibited less effectiveness against ESBL-producing strains and methicillin-resistant Staphylococcus aureus (MRSA) (Cheng et al., 2020). Another study compared the in vitro activities of cefoselis with other β-lactams and found it to be effective against a range of gram-positive and gram-negative clinical isolates, demonstrating its broad-spectrum antimicrobial activity (Zhang Ying-yua, 2011).

Clinical Efficacy in Acute Bacterial Infections

Cefoselis was evaluated in a multicenter, double-blind, randomized clinical trial against Cefepime for treating acute bacterial infections. The study found that Cefoselis is an effective and safe choice against acute moderate and severe respiratory infections and urinary tract infections (UTI), with similar efficacy to Cefepime (Liu et al., 2014).

Stability and Radiostability

Research on the stability of cefoselis sulfate, particularly in the context of radiation sterilization, showed that cefoselis sulfate maintained its chemical structure and antibacterial activity after irradiation with doses required for sterility. This study highlights the compound's potential for safe sterilization in medical settings (Garbacki et al., 2015).

Blood-Brain Barrier Penetration and Seizure Induction

Cefoselis can penetrate the blood-brain barrier, which is unusual for β-lactam antibiotics. A study found that it might cause seizures in patients, particularly those with renal failure or the elderly, by affecting neurotransmitter levels in the brain (Ohtaki et al., 2004).

Analytical Method Development

An LC-UV method was developed for the determination of cefoselis sulfate, providing a robust analytical tool for assessing the quality and quantity of cefoselis in pharmaceutical preparations, ensuring compliance with medical and pharmaceutical standards (Zalewski et al., 2012).

Propiedades

Fórmula molecular |

C19H22N8O6S2 |

|---|---|

Peso molecular |

522.6 g/mol |

Nombre IUPAC |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32)/b20-11?,24-12-/t13-,17-/m1/s1 |

Clave InChI |

ZINFAXPQMLDEEJ-GFVOIPPFSA-N |

SMILES isomérico |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |

SMILES canónico |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(E)-[10-[(E)-[(1,3-dimethylimidazolidin-2-ylidene)hydrazinylidene]methyl]-9,10-dihydroanthracen-9-yl]methylideneamino]-1,3-dimethylimidazolidin-2-imine](/img/structure/B1240751.png)

![(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide](/img/structure/B1240770.png)

![N-[4-[(3-Bromophenyl)amino]-7-(3-morpholinopropoxy)quinazoline-6-yl]acrylamide](/img/structure/B1240773.png)